Ethcathinone

Description

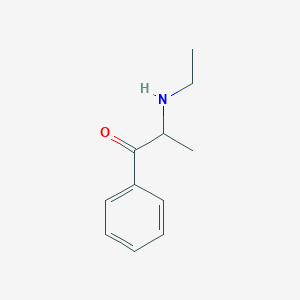

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMHIBZGTAPASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939595 | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-37-5 | |

| Record name | Ethcathinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3BCK77BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of Ethcathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethcathinone hydrochloride. Ethcathinone, or 2-(ethylamino)-1-phenylpropan-1-one, is a synthetic cathinone that has been a subject of interest in forensic and pharmacological research.[1][2] This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Ethcathinone hydrochloride. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

Proton NMR spectra of Ethcathinone hydrochloride provide characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shift Data for Ethcathinone Hydrochloride

| Proton Assignment | Chemical Shift (δ, ppm) in D₂O | Multiplicity |

| Aromatic (2H) | 7.94 | d |

| Aromatic (1H) | 7.69 | t |

| Aromatic (2H) | 7.53 | t |

| Methine (CH) | 5.07 | q |

| Methylene (CH₂) | 3.15 | m |

| Methylene (CH₂) | 3.05 | m |

| Methyl (CH₃) | 1.52 | d |

| Methyl (CH₃) | 1.27 | t |

Source:[1]

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for Ethcathinone Hydrochloride

| Carbon Assignment | Chemical Shift (δ, ppm) in D₂O |

| Carbonyl (C=O) | 197.6 |

| Aromatic (C) | 135.4 |

| Aromatic (CH) | 132.3 |

| Aromatic (CH) | 129.3 |

| Aromatic (CH) | 128.9 |

| Methine (CH) | 58.0 |

| Methylene (CH₂) | 41.3 |

| Methyl (CH₃) | 15.5 |

| Methyl (CH₃) | 10.7 |

Source:[1]

Experimental Protocol: NMR Spectroscopy

The following protocol is a representative method for acquiring NMR spectra of Ethcathinone hydrochloride.

The sample is prepared by dissolving approximately 5 mg of Ethcathinone hydrochloride in deuterium oxide (D₂O).[3] Tetramethylsilane (TSP) is added as an internal standard for referencing the chemical shifts to 0 ppm.[3] The spectra are recorded on a 400 MHz NMR spectrometer.[3] For ¹H NMR, the spectral width should encompass a range from at least -3 ppm to 13 ppm. A 90° pulse angle and a delay between pulses of 45 seconds are used to ensure accurate quantification if needed.[3]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of Ethcathinone hydrochloride, aiding in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Under EI conditions, Ethcathinone typically undergoes α-cleavage, resulting in the formation of a characteristic iminium ion as the base peak.[4]

Table 3: Key Mass Fragments of Ethcathinone from GC-MS (EI)

| m/z | Proposed Fragment Ion | Relative Intensity |

| 177 | [M]⁺ | Low |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | High |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |

| 72 | [CH₃CH=N⁺HCH₂CH₃] (Iminium ion) | Base Peak |

| 56 | [CH₃CH=N⁺HCH₂] | Medium |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a softer ionization technique, which typically results in a prominent protonated molecular ion [M+H]⁺.

Table 4: Key Mass Fragments of Ethcathinone from LC-MS (ESI-MS/MS)

| m/z | Proposed Fragment Ion | Relative Intensity |

| 178.16 | [M+H]⁺ | Base Peak |

| 160 | [M+H - H₂O]⁺ | High |

| 145 | [M+H - H₂O - CH₃]⁺ | Medium |

| 119 | [C₈H₇O]⁺ | Medium |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |

A characteristic fragmentation pathway for cathinones in ESI-MS/MS is the neutral loss of a water molecule from the protonated molecular ion.[1][5]

Experimental Protocol: Mass Spectrometry

GC-MS (EI): The sample is typically dissolved in a suitable solvent like chloroform after a basic extraction.[3] Analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup involves a DB-1 MS column with helium as the carrier gas.[3] The injector and transfer line temperatures are typically set to 280°C.[3] The mass spectrometer scans a mass range of 30-550 amu.[3]

LC-MS (ESI): For LC-MS analysis, the sample is dissolved in a solvent compatible with the mobile phase, often a mixture of methanol or acetonitrile and water. The separation is achieved on a suitable HPLC column, and the eluent is introduced into the ESI source of the mass spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Ethcathinone hydrochloride. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds.

Table 5: Characteristic FTIR Absorption Bands for Ethcathinone Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3070 | Aromatic C-H Stretch | Medium |

| ~2935 | Aliphatic C-H Stretch | Medium |

| 2700-2400 | Amine Salt (N-H Stretch) | Broad, Medium |

| 1693 | Carbonyl (C=O) Stretch | Strong |

| 1597 | Aromatic C=C Stretch | Strong |

| 1439 | C-H Bend | Medium |

| 770-690 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | Strong |

The presence of a strong absorption band around 1693 cm⁻¹ is indicative of the carbonyl group, a key feature of the cathinone structure.[3][4] The broad bands in the 2700-2400 cm⁻¹ region are characteristic of an amine salt.[4]

Experimental Protocol: FTIR Spectroscopy

FTIR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid samples with minimal preparation.

A small amount of the solid Ethcathinone hydrochloride sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to improve the signal-to-noise ratio.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the aromatic ring and the carbonyl group.

Table 6: UV-Vis Absorption Maxima for Ethcathinone

| Solvent | λmax (nm) |

| Methanol | 248 |

| Not Specified | 251.1 |

The absorption maximum around 250 nm is characteristic of the electronic transitions within the benzoyl moiety of the Ethcathinone molecule.

Experimental Protocol: UV-Vis Spectroscopy

A solution of Ethcathinone hydrochloride is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1 AU). The spectrum is recorded over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer with a quartz cuvette. The solvent is used as a reference blank.

Conclusion

This technical guide has summarized the key spectroscopic data for the characterization of Ethcathinone hydrochloride. The provided NMR, MS, FTIR, and UV-Vis data, along with the outlined experimental protocols, serve as a valuable resource for researchers, forensic scientists, and professionals in the field of drug development for the unequivocal identification and analysis of this compound. The combination of these analytical techniques provides a comprehensive and robust characterization of the molecular structure and properties of Ethcathinone hydrochloride.

References

- 1. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. swgdrug.org [swgdrug.org]

- 4. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. caymanchem.com [caymanchem.com]

Ethcathinone's Mechanism of Action on Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethcathinone (N-ethylcathinone) is a psychoactive substance of the cathinone class, known for its stimulant effects. Its pharmacological actions are primarily mediated through interactions with the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This technical guide provides an in-depth analysis of ethcathinone's mechanism of action on these transporters, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant pathways and workflows. Understanding these interactions is crucial for elucidating its neurobiological effects, abuse potential, and for the development of novel therapeutics targeting monoamine transporter systems.

Core Mechanism of Action

Ethcathinone's primary mechanism of action involves the modulation of dopamine and norepinephrine neurotransmission. Based on available in vitro data, ethcathinone acts as both a norepinephrine-releasing agent and a dopamine reuptake inhibitor.[1] It is classified as a methamphetamine-like cathinone, suggesting a more potent effect on catecholamine transporters (DAT and NET) compared to the serotonin transporter (SERT).[2] This profile is consistent with its stimulant properties.

The interaction of ethcathinone with monoamine transporters leads to an increase in the extracellular concentrations of norepinephrine and dopamine. The release of norepinephrine is a moderately potent action, while the inhibition of dopamine reuptake is comparatively weaker.[1] The combined effect of norepinephrine release and dopamine reuptake inhibition contributes to the sympathomimetic and psychostimulant effects observed with ethcathinone administration.

Quantitative Analysis of Monoamine Transporter Interaction

| Transporter | Assay Type | Parameter | Value (nM) | Reference |

| NET | Release | EC50 | 99.3 | [1] |

| DAT | Uptake Inhibition | Ki | 1,014 | [1] |

| SERT | Uptake Inhibition / Release | IC50 / EC50 | Data not available |

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it refers to the potency of ethcathinone in inducing the release of a monoamine.

-

Ki (Inhibition Constant): An indication of the binding affinity of an inhibitor. It is the concentration of competing ligand in a competition assay which would occupy 50% of the receptors if no radioligand were present.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (in this case, monoamine uptake) is reduced by half.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of compounds like ethcathinone with monoamine transporters. These protocols are based on standard procedures employed in the field.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

3.1.1. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 atmosphere.

-

Plating: Cells are seeded into 96-well plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.

3.1.2. Assay Procedure:

-

Washing: On the day of the experiment, the culture medium is aspirated, and the cell monolayer is washed twice with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer, KRH).

-

Pre-incubation: Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of ethcathinone (or a reference compound) diluted in the assay buffer. A vehicle control (buffer with no compound) is also included.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a 3H-labeled monoamine substrate (e.g., [3H]dopamine for hDAT, [3H]norepinephrine for hNET, or [3H]serotonin for hSERT) to each well.

-

Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake. This incubation time should be within the linear range of uptake.

-

Termination of Uptake: The reaction is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioligand.

-

Cell Lysis: A lysis buffer (e.g., 1% sodium dodecyl sulfate) is added to each well to solubilize the cells and release the intracellular radioactivity.

-

Quantification: The lysate from each well is transferred to a scintillation vial, scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each concentration of ethcathinone is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Monoamine Transporter-Mediated Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells expressing the corresponding transporter.

3.2.1. Cell Culture and Preparation:

-

The same cell lines and culture conditions as in the uptake inhibition assay are used.

3.2.2. Assay Procedure:

-

Cell Loading: Cells are incubated with a 3H-labeled monoamine substrate for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for intracellular accumulation of the radiotracer.

-

Washing: The cells are then washed multiple times with assay buffer to remove any extracellular radioligand.

-

Initiation of Release: The release of the pre-loaded radiotracer is initiated by adding varying concentrations of ethcathinone (or a reference releasing agent like amphetamine) to the cells.

-

Incubation: The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C.

-

Sample Collection: At the end of the incubation period, the extracellular buffer (supernatant) containing the released radioactivity is collected.

-

Cell Lysis: The remaining intracellular radioactivity is determined by lysing the cells.

-

Quantification: The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.

-

Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity at the beginning of the release period. The EC50 value for release is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Visualizations

Signaling Pathway Diagram

Caption: Ethcathinone's primary actions on dopamine (DA) and norepinephrine (NE) transporters.

Experimental Workflow: Uptake Inhibition Assay

Caption: Workflow for determining monoamine transporter uptake inhibition.

Experimental Workflow: Release Assay

Caption: Workflow for determining monoamine transporter-mediated release.

Conclusion

Ethcathinone primarily functions as a norepinephrine-releasing agent and a dopamine reuptake inhibitor.[1] Its greater potency at catecholamine transporters compared to the serotonin transporter aligns with its classification as a methamphetamine-like stimulant.[2] The provided experimental protocols offer a robust framework for the in vitro characterization of ethcathinone and other novel psychoactive substances at monoamine transporters. Further research is warranted to fully elucidate the complete pharmacological profile of ethcathinone, particularly its effects on the serotonin transporter, and to understand the in vivo consequences of its interactions with these critical neuronal proteins. A comprehensive understanding of its mechanism of action is essential for predicting its abuse liability, managing potential toxicity, and exploring any potential therapeutic applications.

References

The Pharmacological Profile of N-ethylcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcathinone (ethcathinone) is a synthetic stimulant of the cathinone class, characterized by its psychoactive effects which are mediated through the modulation of monoamine neurotransmitter systems. As an active metabolite of the prescription anorectic diethylpropion, and a substance encountered in the recreational drug market, a comprehensive understanding of its pharmacological profile is crucial for both therapeutic development and public health. This technical guide provides an in-depth overview of the core pharmacology of N-ethylcathinone, presenting quantitative data on its interaction with monoamine transporters, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

N-ethylcathinone, chemically known as 2-(ethylamino)-1-phenylpropan-1-one, is a synthetic cathinone that shares structural similarities with amphetamines.[1] Its primary mechanism of action involves the inhibition of monoamine transporters and the promotion of neurotransmitter release, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2][3] These neurochemical effects underlie its stimulant properties, which include increased alertness and euphoria.[1] This guide synthesizes the current knowledge on N-ethylcathinone's pharmacology, providing a technical resource for researchers in the fields of pharmacology, toxicology, and drug development.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary molecular targets of N-ethylcathinone are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] It acts as both a reuptake inhibitor and a releaser of these monoamines, with a more pronounced effect on catecholamines (dopamine and norepinephrine).[2][4]

Quantitative Data: Transporter Binding Affinity and Uptake Inhibition

The following tables summarize the in vitro data for N-ethylcathinone's interaction with human monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of N-ethylcathinone

| Compound | hDAT (Ki, nM) | hNET (Ki, nM) | hSERT (Ki, nM) |

| N-ethylcathinone | 1,014[4] | - | >10,000[3] |

Note: '-' indicates data not available in the cited sources. Higher Ki values indicate lower binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of N-ethylcathinone

| Compound | hDAT (IC50, nM) | hNET (IC50, nM) | hSERT (IC50, nM) |

| N-ethylcathinone | 1,100[3] | 390[3] | >10,000[3] |

Note: IC50 values represent the concentration of the drug that inhibits 50% of the transporter's uptake of its respective neurotransmitter.

Table 3: Monoamine Release (EC50, nM) of N-ethylcathinone

| Compound | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Serotonin Release (EC50, nM) |

| N-ethylcathinone | - | 99.3[4][5] | - |

Note: '-' indicates data not available in the cited sources. EC50 values represent the concentration of the drug that elicits 50% of the maximal release of the neurotransmitter.

Signaling Pathways

The primary signaling event initiated by N-ethylcathinone is the elevation of extracellular monoamine levels. This leads to enhanced activation of postsynaptic monoamine receptors, triggering downstream intracellular signaling cascades. While specific studies on N-ethylcathinone's downstream signaling are limited, the general pathways activated by increased dopaminergic and noradrenergic neurotransmission are well-established.

Caption: Simplified signaling cascade following monoamine transporter interaction.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the pharmacological profile of N-ethylcathinone.

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of N-ethylcathinone for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.[6]

Materials:

-

HEK 293 cells stably expressing hDAT, hSERT, or hNET.

-

Cell membrane preparations from the above cell lines.

-

Radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET).

-

N-ethylcathinone (test compound).

-

Reference compounds (e.g., cocaine, mazindol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest transporter-expressing HEK 293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of N-ethylcathinone or the reference compound. For determining non-specific binding, a high concentration of a known inhibitor (e.g., mazindol for DAT) is used instead of the test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining monoamine transporter binding affinity.

Monoamine Transporter Uptake Inhibition Assay

This protocol measures the potency of N-ethylcathinone to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[6][7]

Materials:

-

HEK 293 cells stably expressing hDAT, hSERT, or hNET.

-

[³H]Dopamine (DA), [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE).

-

N-ethylcathinone (test compound).

-

Reference inhibitors (e.g., cocaine, imipramine).

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK 293 cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of N-ethylcathinone or buffer for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at a controlled temperature for a specific time (e.g., 5-15 minutes).

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabel.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of N-ethylcathinone by plotting the percentage of inhibition of neurotransmitter uptake against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for assessing monoamine uptake inhibition.

Pharmacokinetics

N-ethylcathinone is the active metabolite of diethylpropion.[1] Following oral administration of diethylpropion, it undergoes N-dealkylation to form N-ethylcathinone.[5] The metabolic profile of N-ethylcathinone itself involves further N-dealkylation to cathinone, reduction of the keto group, and hydroxylation.[8] The short duration of effects, typically returning to baseline within 3-4 hours after administration, is consistent with the pharmacokinetic profiles of several other synthetic cathinones.[8]

Behavioral Effects

In animal models, N-ethylcathinone exhibits stimulant-like behavioral effects. It has been shown to substitute for amphetamine in drug discrimination studies, indicating a similar subjective experience.[1] Like other psychostimulants, it can induce excitement and stereotyped behaviors.[8]

Conclusion

N-ethylcathinone is a synthetic cathinone that primarily acts as a norepinephrine and dopamine reuptake inhibitor and releasing agent. Its pharmacological profile is consistent with its classification as a central nervous system stimulant. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mechanisms of action, potential therapeutic applications, and toxicological risks associated with N-ethylcathinone and related compounds. Further research is warranted to fully elucidate its downstream signaling effects and to establish a more complete pharmacokinetic and pharmacodynamic profile in humans.

References

- 1. Actions of amphetamine derivatives and cathinone at the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethcathinone - Wikipedia [en.wikipedia.org]

- 6. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Ethcathinone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethcathinone (N-ethylcathinone), a psychoactive substance of the synthetic cathinone class, undergoes extensive metabolism in the body, a critical factor in understanding its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of ethcathinone, detailing the identified metabolites, the enzymatic pathways involved, and the experimental methodologies used for their elucidation. Quantitative data from published studies are summarized, and key metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in drug metabolism, pharmacology, and toxicology.

Introduction

Ethcathinone is a synthetic stimulant that is structurally related to cathinone, the active alkaloid in the khat plant. It is also known to be an active metabolite of the anorectic drug diethylpropion.[1] The metabolism of synthetic cathinones is a crucial area of study as it influences the duration and intensity of their effects, as well as their potential for toxicity and detection in biological samples.[2] This guide synthesizes the current scientific knowledge on the metabolic pathways of ethcathinone, covering both Phase I and Phase II biotransformations.

In Vitro Metabolism

In vitro studies are fundamental in elucidating the metabolic pathways of xenobiotics by isolating specific metabolic processes. Human liver microsomes (HLM) are a common and effective tool for this purpose, providing a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3]

Phase I Metabolism

Phase I metabolic reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For ethcathinone, the primary Phase I pathways are:

-

N-dealkylation: The removal of the ethyl group from the nitrogen atom to form cathinone. This is a common metabolic route for many N-alkylated compounds.[4][5]

-

Reduction of the β-keto group: The carbonyl group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite, ethylephedrine or ethyl-pseudoephedrine. This is a significant pathway for many synthetic cathinones.[6]

-

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl side chain.

These pathways often occur in combination, leading to a variety of metabolites.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[7] For ethcathinone metabolites, the primary Phase II reaction is:

-

Glucuronidation: The attachment of glucuronic acid to hydroxyl groups. This has been observed for the alcohol metabolites of other synthetic cathinones.[1]

Experimental Protocols for In Vitro Studies

A typical experimental protocol for studying the in vitro metabolism of ethcathinone using human liver microsomes is outlined below.

2.3.1. Incubation with Human Liver Microsomes (HLM)

-

Objective: To identify Phase I metabolites of ethcathinone.

-

Materials:

-

Ethcathinone hydrochloride

-

Pooled human liver microsomes (e.g., 1 mg/mL protein concentration)

-

NADPH (cofactor for CYP enzymes, e.g., 20 mM)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.4)

-

Acetonitrile (to quench the reaction)

-

-

Procedure:

-

Ethcathinone is incubated with HLM in the buffer at 37°C.[3]

-

The reaction is initiated by the addition of NADPH.[3]

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

-

The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

-

The mixture is centrifuged to precipitate the proteins.

-

The supernatant is collected for analysis.

-

-

Control Incubations:

-

Incubation without NADPH to confirm cofactor dependency.

-

Incubation with heat-inactivated microsomes to confirm enzymatic activity.

-

Incubation without the substrate (ethcathinone) to identify any interfering peaks.[3]

-

2.3.2. Incubation for Glucuronide Conjugates

-

Objective: To identify Phase II glucuronide metabolites.

-

Additional Materials:

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Alamethicin (to activate UDP-glucuronosyltransferases)

-

-

Procedure:

-

Similar to the Phase I incubation, but with the addition of UDPGA and alamethicin to the incubation mixture.

-

2.3.3. Analytical Methods

The identification and characterization of metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap MS.[3] Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, often requiring derivatization of the analytes.[6]

In Vivo Metabolism

In vivo studies, conducted in animal models or through the analysis of human samples, provide a more complete picture of drug metabolism, incorporating absorption, distribution, and excretion.

Identified Metabolites in Urine

Analysis of human urine samples has been a primary source of information on the in vivo metabolism of ethcathinone and other synthetic cathinones. The metabolites found are generally consistent with the in vitro findings. A study of a large number of urine specimens identified ethcathinone and its metabolites, highlighting that many synthetic cathinones are extensively metabolized.[6] The primary metabolites detected in urine resulting from ethcathinone consumption are products of carbonyl reduction and N-dealkylation.[8]

Quantitative Data

Specific quantitative data on ethcathinone metabolism, such as metabolite concentrations and pharmacokinetic parameters, are limited in the publicly available scientific literature. However, some studies on intoxications provide an indication of the concentrations of ethcathinone found in blood. For instance, in one case of intoxication, the blood concentration of N-ethylcathinone was determined to be 519 ng/mL.[9] Another fatal intoxication case reported the presence of N-ethylcathinone in postmortem blood.[9]

Table 1: Summary of In Vitro and In Vivo Metabolites of Ethcathinone and Related Cathinones

| Metabolite Type | Specific Metabolite | Matrix | Study Type | Reference |

| Phase I | Cathinone | Urine, Liver Microsomes | In vivo, In vitro | [6],[8] |

| Ethylephedrine/Ethyl-pseudoephedrine | Urine | In vivo | [8] | |

| Norephedrine/Norpseudoephedrine | Urine | In vivo | [8] | |

| Hydroxylated metabolites | Liver Microsomes | In vitro | [10] | |

| Phase II | Glucuronide conjugates | Liver Microsomes | In vitro | [1] |

Note: This table includes metabolites identified for ethcathinone and closely related synthetic cathinones, as specific quantitative data for ethcathinone is scarce.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathways of Ethcathinone

The following diagram illustrates the primary metabolic pathways of ethcathinone.

Caption: Primary metabolic pathways of Ethcathinone.

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines a typical workflow for an in vitro metabolism study using human liver microsomes.

Caption: In vitro metabolism experimental workflow.

Conclusion

The metabolism of ethcathinone is a complex process involving multiple Phase I and Phase II enzymatic reactions. The primary metabolic pathways include N-dealkylation, β-keto reduction, and subsequent glucuronidation. While qualitative data on the metabolites of ethcathinone are available from both in vitro and in vivo studies, there is a notable lack of comprehensive quantitative data in the scientific literature. This gap highlights the need for further research to fully characterize the pharmacokinetics of ethcathinone and its metabolites. Such studies are essential for a complete understanding of its pharmacological and toxicological effects and for the development of more sensitive and specific methods for its detection in forensic and clinical settings. This guide provides a foundational understanding for researchers and professionals working with synthetic cathinones and aims to stimulate further investigation into this important area of drug metabolism.

References

- 1. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI [encyclopedia.pub]

- 5. N-Dealkylation of Amines [mdpi.com]

- 6. Testing for designer stimulants: metabolic profiles of 16 synthetic cathinones excreted free in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Toxicological Analysis of Intoxications with Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Neurochemical Profile of Ethcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethcathinone (N-ethylcathinone), a psychoactive substance of the substituted cathinone class, primarily exerts its stimulant effects through interactions with monoamine transporters. This technical guide provides a comprehensive overview of the neurochemical properties of ethcathinone, focusing on its mechanism of action, binding affinities, and effects on neurotransmitter transport. Quantitative data from in vitro studies are summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

Ethcathinone is a synthetic stimulant that is structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). It is the N-ethyl analog of cathinone and the active metabolite of the prodrug diethylcathinone.[1] Like other substituted cathinones, its pharmacological effects are primarily mediated by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide aims to provide a detailed technical overview of the neurochemical properties of ethcathinone to support research and drug development efforts.

Mechanism of Action

Ethcathinone's primary mechanism of action involves the modulation of monoamine neurotransmission. It functions as both a reuptake inhibitor and a releasing agent at monoamine transporters, with a preference for the norepinephrine transporter.

Monoamine Transporter Interactions

Ethcathinone binds to DAT, NET, and SERT, inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This blockade leads to an accumulation of these neurotransmitters, thereby enhancing monoaminergic signaling. Additionally, ethcathinone can act as a substrate for these transporters, inducing non-exocytotic release (efflux) of neurotransmitters from the presynaptic neuron.

The primary modes of action for ethcathinone are as a moderately active releaser of noradrenaline and a relatively weak inhibitor of dopamine reuptake.[1] Studies on related methcathinone analogs show that substitutions on the phenyl ring can significantly alter the selectivity and activity at DAT and SERT.[2] For instance, para-substituted analogs tend to be more serotonergic.[2]

Quantitative Neurochemical Data

The following tables summarize the available quantitative data for ethcathinone's interaction with monoamine transporters. These values are derived from various in vitro studies.

Table 1: Monoamine Transporter Binding Affinities (Ki) of Ethcathinone

| Transporter | Ki (nM) | Species/System | Reference |

| Dopamine Transporter (DAT) | 1014 | Not Specified | [1] |

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of Ethcathinone and Related Cathinones

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Species/System | Reference |

| Methcathinone | 12,500 - 49,900 | 2,592,000 - 5,853,000 | 22,000 - 26,100 | Rat Brain Synaptosomes | |

| Cathinone | 34,800 - 83,100 | 6,100,000 - 7,595,000 | 23,600 - 25,600 | Rat Brain Synaptosomes |

Note: Specific IC50 values for ethcathinone are not consistently reported across the literature. The data for the closely related compounds methcathinone and cathinone are provided for comparative purposes. The wide range of values may be attributed to different experimental conditions.

Table 3: Monoamine Release (EC50) for Ethcathinone and Related Cathinones

| Compound | Dopamine Release EC50 (nM) | Serotonin Release EC50 (nM) | Norepinephrine Release EC50 (nM) | Species/System | Reference |

| Ethcathinone | - | - | 99.3 | Not Specified | [1] |

| Methcathinone | 49.9 | 4270 | - | Rat Brain Synaptosomes | [2] |

| Cathinone | 83.1 | >10000 | - | Rat Brain Synaptosomes | [2] |

Note: A "-" indicates that the data was not available in the cited sources.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the neurochemical properties of ethcathinone.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for monoamine transporters.

Objective: To measure the displacement of a specific radioligand from DAT, SERT, or NET by ethcathinone.

Materials:

-

HEK-293 cells stably expressing human DAT, SERT, or NET

-

Cell membrane preparations from the transfected cells

-

Radioligand: [125I]RTI-55

-

Test compound: Ethcathinone hydrochloride

-

Reference compounds (for defining non-specific binding): Mazindol (for DAT and NET), Citalopram (for SERT)

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold assay buffer

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Harvest transfected HEK-293 cells and homogenize in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 5-20 µg protein)

-

50 µL of varying concentrations of ethcathinone or reference compound

-

50 µL of [125I]RTI-55 at a concentration near its Kd

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of a reference compound) from total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.

Objective: To determine the IC50 value of ethcathinone for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

-

HEK-293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates

-

Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine

-

Test compound: Ethcathinone hydrochloride

-

Reference inhibitors (for defining non-specific uptake): Mazindol (for DAT and NET), Imipramine or Citalopram (for SERT)

-

Assay Buffer (e.g., Krebs-HEPES buffer)

-

Lysis buffer (e.g., 1% SDS)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Seed transfected HEK-293 cells in 96-well plates and grow to near confluence.

-

Pre-incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells for 10-30 minutes with varying concentrations of ethcathinone or a reference inhibitor.

-

Uptake Initiation: Add the respective [3H]-labeled neurotransmitter (e.g., 20 nM final concentration) to each well to initiate uptake.

-

Incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). The uptake should be in the linear range.

-

Uptake Termination: Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a reference inhibitor) from total uptake. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Neurotransmitter Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or transfected cells.

Objective: To measure the EC50 value of ethcathinone for inducing the release of dopamine, serotonin, and norepinephrine.

Materials:

-

Rat brain synaptosomes (e.g., from striatum for DAT assays, and whole brain minus striatum and cerebellum for SERT and NET assays) or HEK-293 cells expressing the transporters.

-

Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, or [3H]MPP+ (for NET release).

-

Test compound: Ethcathinone hydrochloride

-

Reference releasing agents (e.g., amphetamine, p-chloroamphetamine)

-

Assay buffer containing 1 µM reserpine (to block vesicular uptake)

-

Selective uptake inhibitors (to isolate specific transporter activity, e.g., GBR12935 for DAT, citalopram for SERT)

-

Vacuum filtration apparatus and filter paper

-

Scintillation fluid and counter

Procedure:

-

Synaptosome/Cell Preparation and Loading: Prepare synaptosomes from rat brain tissue or use cultured HEK-293 cells. Pre-load the synaptosomes/cells with the appropriate radiolabeled neurotransmitter by incubating for a specific time (e.g., 15-30 minutes).

-

Wash: Wash the loaded synaptosomes/cells to remove excess extracellular radiolabel.

-

Release Initiation: Resuspend the synaptosomes/cells in assay buffer and add varying concentrations of ethcathinone or a reference releasing agent.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature.

-

Termination and Separation: Terminate the release by rapid vacuum filtration, separating the synaptosomes/cells from the supernatant containing the released radioactivity.

-

Radioactivity Measurement: Measure the radioactivity in both the filtered synaptosomes/cells and the supernatant.

-

Data Analysis: Calculate the percentage of release as (radioactivity in supernatant) / (total radioactivity in supernatant + synaptosomes/cells) x 100. Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Ethcathinone at the monoamine synapse.

Experimental Workflow: Uptake Inhibition Assay

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Conclusion

Ethcathinone is a substituted cathinone that primarily acts as a norepinephrine releasing agent and a dopamine reuptake inhibitor. Its neurochemical profile suggests a potent stimulant effect, which is consistent with its classification. The provided quantitative data and experimental protocols offer a foundational understanding for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate its binding affinities for all three monoamine transporters and to explore its effects on neurotransmitter release in greater detail. The methodologies and data presented in this guide serve as a valuable resource for future investigations into the neuropharmacology of ethcathinone and related compounds.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ethcathinone and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethcathinone, a psychoactive substance of the cathinone class, and its myriad of structurally related analogs represent a significant area of interest in pharmacology and toxicology. Understanding the intricate relationship between their chemical structure and biological activity is paramount for predicting their pharmacological effects, abuse potential, and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ethcathinone and its analogs, focusing on their interactions with monoamine transporters.

Core Concepts in the SAR of Ethcathinone Analogs

The pharmacological effects of ethcathinone and its analogs are primarily mediated by their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Ethcathinone and its analogs can act as either reuptake inhibitors (blockers) or substrate-releasers .[3]

-

Reuptake inhibitors bind to the transporter protein, preventing the reuptake of the endogenous neurotransmitter and thus increasing its concentration in the synapse.

-

Substrate-releasers are transported into the presynaptic neuron by the transporter. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synapse.

The specific structural features of a cathinone analog determine its affinity and selectivity for the different monoamine transporters, as well as its mechanism of action (inhibitor vs. releaser). The key structural modifications that influence the SAR of ethcathinone analogs include:

-

N-alkylation: The nature of the alkyl group on the nitrogen atom.

-

α-Alkyl chain length: The length of the carbon chain attached to the alpha-carbon.

-

Aromatic ring substitutions: The presence and position of substituents on the phenyl ring.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro data for ethcathinone and a selection of its analogs, highlighting their potency at inhibiting the dopamine, serotonin, and norepinephrine transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency.

Table 1: Influence of N-Alkylation on Monoamine Transporter Inhibition (IC50 in nM)

| Compound | N-Substituent | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Ratio |

| Cathinone | -H | 83.1 | >10000 | 25 | >120 |

| Ethcathinone | -Ethyl | 1014 | >10000 | 99.3 | >9.8 |

| Methcathinone | -Methyl | 49.9 | 4270 | 21 | 85.6 |

| N-Ethylpentedrone (NEP) | -Ethyl | 16.9 | >10000 | - | >591 |

| N-Ethylhexedrone (NEH) | -Ethyl | 44.5 | >10000 | - | >224 |

Data compiled from multiple sources.[4][5][6][7]

Table 2: Influence of α-Alkyl Chain Length on Monoamine Transporter Inhibition (IC50 in nM) for N-Ethylcathinone Analogs

| Compound | α-Alkyl Chain | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |

| N-Ethylcathinone (NEC) | Methyl | 1014 | >10000 | >9.8 |

| N-Ethylbuphedrone (NEB) | Ethyl | - | - | - |

| N-Ethylpentedrone (NEPD) | Propyl | 16.9 | >10000 | >591 |

| N-Ethylhexedrone (NEH) | Butyl | 44.5 | >10000 | >224 |

| N-Ethylheptedrone (NEHP) | Pentyl | - | - | - |

Data compiled from multiple sources.[4][8][9]

Table 3: Influence of Aromatic Ring Substitution on Monoamine Transporter Inhibition (IC50 in nM) for Methcathinone Analogs

| Compound | Ring Substituent | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Ratio |

| Methcathinone | Unsubstituted | 49.9 | 4270 | 21 | 85.6 |

| 4-Methylmethcathinone (Mephedrone) | 4-Methyl | 121 | 225 | 254 | 1.86 |

| 4-Fluoromethcathinone (Flephedrone) | 4-Fluoro | - | - | - | - |

| 3-Fluoromethcathinone | 3-Fluoro | - | - | - | - |

Data compiled from multiple sources.[6][10][11]

Experimental Protocols

In Vitro Monoamine Transporter Inhibition/Uptake Assays

These assays are crucial for determining the potency (IC50) of a compound at the DAT, SERT, and NET.[5][12]

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

-

For binding assays, cell membranes are prepared by homogenization of the cells in a buffered solution, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.

2. Radioligand Binding Assay (for Inhibitors):

-

A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) is incubated with the cell membrane preparation.

-

Increasing concentrations of the test compound (e.g., ethcathinone analog) are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

-

The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The IC50 value is calculated from the competition curve.

3. Synaptosomal [³H]Neurotransmitter Uptake Assay (for Inhibitors and Releasers):

-

Synaptosomes (nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Synaptosomes are pre-incubated with the test compound at various concentrations.

-

A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.[12]

-

After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped inside the synaptosomes is measured by liquid scintillation counting.

-

The IC50 value for uptake inhibition is determined.

In Vivo Behavioral Assays

These assays provide insights into the psychostimulant and rewarding effects of the compounds, which are often correlated with their in vitro activity at monoamine transporters.

1. Locomotor Activity:

-

Rodents (mice or rats) are placed in an open-field arena equipped with infrared beams to track their movement.

-

After a habituation period, the animals are administered the test compound or a vehicle control.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded over a specific period.

-

An increase in locomotor activity is indicative of a psychostimulant effect.

2. Conditioned Place Preference (CPP):

-

This is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[13][14][15]

-

The apparatus consists of two or more distinct compartments.

-

Pre-conditioning phase: The animal's baseline preference for each compartment is determined.

-

Conditioning phase: The animal is confined to one compartment after receiving the test drug and to the other compartment after receiving a vehicle injection on alternate days.

-

Post-conditioning (test) phase: The animal is allowed to freely explore all compartments, and the time spent in each is recorded.

-

A significant increase in the time spent in the drug-paired compartment indicates a rewarding effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ethcathinone Analogs at the Dopamine Transporter

The primary mechanism of action for ethcathinone and its analogs involves the modulation of monoamine transporters. The following diagram illustrates the interaction of a cathinone analog with the dopamine transporter (DAT), leading to either reuptake inhibition or dopamine release.

Caption: Interaction of ethcathinone analogs with the dopamine transporter.

Experimental Workflow for In Vitro Monoamine Transporter Uptake Assay

The following diagram outlines the typical workflow for an in vitro monoamine transporter uptake assay.

Caption: Workflow for in vitro monoamine transporter uptake assays.

Logical Relationship of Structure-Activity Findings

The following diagram illustrates the key structure-activity relationships for ethcathinone analogs.

Caption: Key structure-activity relationships of ethcathinone analogs.

Conclusion

The structure-activity relationship of ethcathinone and its analogs is a complex but systematic field of study. By understanding how subtle changes to the chemical structure influence their interaction with monoamine transporters, we can better predict their pharmacological and toxicological profiles. This knowledge is not only crucial for addressing the public health challenges posed by the emergence of new psychoactive substances but also holds promise for the rational design of novel therapeutics targeting the monoamine transport system. Further research, particularly in elucidating the downstream signaling cascades and the nuances of transporter-drug interactions, will continue to refine our understanding of this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]

- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethcathinone in Different pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of ethcathinone under various pH conditions. The information presented is critical for forensic toxicologists, analytical chemists, and pharmaceutical scientists involved in the detection, quantification, and formulation of this synthetic cathinone. The stability of ethcathinone is significantly influenced by pH, with notable degradation observed in neutral to alkaline environments, while acidic conditions confer greater stability.

pH-Dependent Stability of Ethcathinone

Ethcathinone, like other β-keto phenethylamines, is susceptible to degradation, a process that is highly dependent on the pH of the surrounding medium. General findings from studies on a wide range of synthetic cathinones consistently demonstrate that these compounds are most stable in acidic environments and degrade rapidly under neutral to alkaline conditions.[1][2][3][4] This instability has significant implications for the analysis of forensic samples and the development of stable pharmaceutical formulations.

A key study investigating the long-term stability of 22 synthetic cathinones, including ethcathinone, in urine at pH 4 and pH 8, and in blood at physiological pH (~7.4), provides valuable insights. The study, conducted over six months at various temperatures (-20°C, 4°C, 20°C, and 32°C), revealed that cathinones, including ethcathinone, were considerably more stable in acidic urine (pH 4).[2][5] In contrast, significant degradation was observed in alkaline urine (pH 8), particularly at elevated temperatures.[2][5]

Table 1: Summary of Ethcathinone Stability in Various Conditions (Qualitative)

| Condition | pH | Temperature | Stability | Source(s) |

| Urine | 4 | -20°C, 4°C | Stable | [2][5] |

| Urine | 8 | 20°C, 32°C | Unstable (Significant Degradation) | [2][5] |

| Blood | ~7.4 | Various | Less stable than in acidic urine | [2] |

Note: This table provides a qualitative summary based on available research. Specific degradation percentages and rates for ethcathinone require access to the full datasets of the cited studies.

Proposed Degradation Pathways

The degradation of synthetic cathinones in alkaline solutions is believed to occur primarily through oxidation.[6] While the specific degradation pathways for ethcathinone have not been fully elucidated in the reviewed literature, studies on closely related analogs, such as 4-methylmethcathinone (4-MMC), provide a probable model.

The proposed degradation of cathinones in alkaline conditions involves the β-keto group, which is a key site of instability.[7] The degradation process is thought to be initiated by the deprotonation of the α-carbon, leading to the formation of an enolate intermediate. This intermediate is susceptible to oxidation, which can lead to the cleavage of the molecule and the formation of various degradation products.

A study on 4-MMC identified two main degradation pathways in a pH 12 solution:

-

Pathway A: 4-MMC → 1-(4-methylphenyl)-1,2-propanedione (MPPD) → 4-methylbenzoic acid (MBA) → N,4-dimethylbenzamide (DMBA)

-

Pathway B: 4-MMC → N-acetyl-4-MMC

The involvement of dissolved oxygen in this process was suggested by the suppressive effects observed upon the addition of antioxidants.[8] It is plausible that ethcathinone undergoes a similar oxidative degradation process in alkaline environments.

Diagram 1: Proposed General Degradation Pathway for Cathinones in Alkaline Conditions

Caption: Proposed degradation pathway of ethcathinone in alkaline conditions.

Experimental Protocols for Stability Testing

The following provides a generalized experimental protocol for assessing the stability of ethcathinone in different pH conditions, based on methodologies reported in the literature for synthetic cathinones.[2][7]

3.1. Materials and Reagents

-

Ethcathinone reference standard

-

Buffer solutions:

-

Acidic: pH 4 (e.g., acetate buffer)

-

Neutral: pH 7 (e.g., phosphate buffer)

-

Alkaline: pH 8, 10, 12 (e.g., phosphate or carbonate-bicarbonate buffer)

-

-

High-purity water

-

Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

-

Internal standard (e.g., a deuterated analog of ethcathinone)

-

Solid Phase Extraction (SPE) cartridges (for biological matrices)

-

LC-MS/MS or GC-MS system

3.2. Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of ethcathinone (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Working Solution Preparation: Dilute the stock solution with the respective pH buffer to achieve the desired starting concentration (e.g., 100 ng/mL or 1000 ng/mL).

-

Incubation: Aliquot the working solutions into separate vials for each time point and store them at controlled temperatures (e.g., -20°C, 4°C, 20°C, 32°C).

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours, and then weekly or monthly depending on the expected stability).

3.3. Sample Analysis

-

Extraction (for biological matrices): For samples in urine or blood, perform a solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences.[2]

-

Instrumental Analysis: Analyze the samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to the thermal instability of some cathinones during GC analysis.

-

Quantification: Quantify the remaining concentration of ethcathinone at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Diagram 2: Experimental Workflow for Ethcathinone Stability Testing

Caption: Workflow for assessing the pH-dependent stability of ethcathinone.

Conclusion

The stability of ethcathinone is critically dependent on pH. It exhibits enhanced stability in acidic conditions and is prone to significant degradation in neutral to alkaline environments, a process that is accelerated by increased temperatures. While the precise degradation kinetics and pathways for ethcathinone require further detailed investigation, the existing literature on related synthetic cathinones provides a strong indication of the mechanisms involved, primarily oxidative degradation in alkaline solutions. For professionals working with ethcathinone, it is imperative to control the pH of samples and solutions to ensure accurate analytical results and maintain the integrity of the compound. Acidification of biological samples is a recommended practice to minimize pre-analytical degradation. Further research focusing specifically on the quantitative degradation of ethcathinone and the definitive identification of its degradation products across a range of pH values would be highly beneficial to the scientific community.

References

- 1. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojp.gov [ojp.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Identifying Ethcathinone Metabolites in Human Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying ethcathinone and its metabolites in human urine. Ethcathinone, a synthetic cathinone, undergoes extensive metabolism in the body, making the detection of its metabolites crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacokinetic profile. This document details the primary metabolic pathways, analytical protocols, and available quantitative data to support research and drug development in this area.

Metabolic Pathways of Ethcathinone

Ethcathinone primarily undergoes two major metabolic transformations in the human body: carbonyl reduction and N-dealkylation. These pathways lead to the formation of several active and inactive metabolites that are subsequently excreted in urine.[1][2] The key metabolic steps are outlined below:

-

Carbonyl Reduction: The ketone group of ethcathinone is reduced to a secondary alcohol, forming ethylephedrine.

-

N-Dealkylation: The ethyl group is removed from the nitrogen atom, yielding cathinone. Cathinone can then be further metabolized through carbonyl reduction to norephedrine and norpseudoephedrine.

These metabolic transformations are crucial for toxicological screening as the parent compound may be present in low concentrations or absent in urine samples, while its metabolites can be detected for a longer period.

Caption: Metabolic pathway of ethcathinone.

Analytical Methodologies for Detection in Urine

The identification and quantification of ethcathinone and its metabolites in urine are primarily achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Sample Preparation

Effective sample preparation is critical to remove interferences from the complex urine matrix and to concentrate the analytes of interest. The two main extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Caption: Sample preparation workflows for urine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For synthetic cathinones, derivatization is often required to improve their chromatographic properties and fragmentation patterns in the mass spectrometer.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Perform LLE or SPE as described above.

-

Derivatization: The extracted residue is derivatized, for example, with trifluoroacetic anhydride (TFAA), to increase volatility.

-

GC Separation:

-

Column: Typically a non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

-

Injection: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 100°C and ramping up to 280°C.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is often preferred for the analysis of less volatile or thermally labile compounds, and it typically does not require derivatization.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Perform LLE or SPE.

-

LC Separation:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-